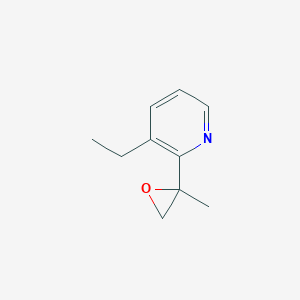
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine is a chemical compound that is commonly used in scientific research due to its unique properties. It is a pyridine derivative that is synthesized through a multi-step process. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the field of research.
作用機序
The mechanism of action of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine is not well understood. However, it is believed that the compound interacts with proteins and enzymes in a specific manner, which results in its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. The compound has also been shown to have antitumor activity and has been used in the development of new cancer treatments. Additionally, it has been shown to have antimicrobial properties and has been used in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine in lab experiments is its unique properties. The compound has a variety of biochemical and physiological effects, making it a valuable tool in the field of research. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of the compound is not well understood, which can make it difficult to interpret experimental results. Additionally, the compound can be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, the compound could be used as a probe to study the binding properties of proteins and enzymes. Finally, the compound could be used in the development of new antibiotics to combat antibiotic-resistant bacteria.
合成法
The synthesis of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 3-ethylpyridine with sodium hydride to form the sodium salt of 3-ethylpyridine. This is then reacted with epichlorohydrin to form 3-ethyl-2-(chloromethyl)pyridine. The final step involves the reaction of 3-ethyl-2-(chloromethyl)pyridine with sodium methoxide to form this compound.
科学的研究の応用
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. The compound has also been shown to have anti-inflammatory properties and has been used in the development of new drugs. Additionally, it has been used as a probe to study the binding properties of proteins and enzymes.
特性
IUPAC Name |
3-ethyl-2-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-11-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOFIRYOMNUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)
![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)



![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)
![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)

![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)
